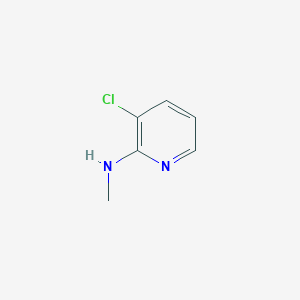

3-chloro-N-methylpyridin-2-amine

Descripción general

Descripción

3-Chloro-N-methylpyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-methylpyridin-2-amine can be achieved through various methods. One common method involves the nucleophilic substitution reaction of 3-chloropyridine with methylamine . The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 is activated for substitution due to the electron-withdrawing nature of the pyridine ring and the directing effects of the amino group.

Key Reactions:

-

Ammonolysis : Reacts with aqueous ammonia under reflux to yield 3-amino-N-methylpyridin-2-amine. This reaction proceeds via a two-step mechanism involving Meisenheimer complex formation followed by elimination of HCl .

-

Alkoxylation : Treatment with sodium methoxide in methanol at 80°C substitutes chlorine with a methoxy group, forming 3-methoxy-N-methylpyridin-2-amine .

Table 1: NAS Reaction Conditions and Outcomes

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | Reflux, 6h | 3-Amino-N-methylpyridin-2-amine | 72 | |

| NaOCH₃ | 80°C, 3h | 3-Methoxy-N-methylpyridin-2-amine | 65 |

Transition Metal-Catalyzed Cross-Coupling

The chlorine atom participates in palladium- or ruthenium-catalyzed coupling reactions, enabling C–C or C–N bond formation.

Examples:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form 3-aryl-N-methylpyridin-2-amine derivatives. Yields range from 55–78% depending on the boronic acid substituent .

-

Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos to produce 3-(dialkylamino)-N-methylpyridin-2-amine .

Mechanistic Insight :

Ru-catalyzed arylation (e.g., with arylboronates) proceeds via a borrowing-hydrogen mechanism, where the Ru–H intermediate facilitates dehydrogenation of methanol to formaldehyde, followed by imine formation and transmetalation .

Electrophilic Aromatic Substitution (EAS)

The amino group at position 2 strongly activates the pyridine ring toward electrophilic attack, primarily at positions 4 and 6.

Key Reactions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 3-chloro-4-nitro-N-methylpyridin-2-amine as the major product (85% regioselectivity) .

-

Sulfonation : Forms 3-chloro-4-sulfo-N-methylpyridin-2-amine upon treatment with fuming H₂SO₄ at 120°C .

Electronic Effects :

The N-methyl group slightly reduces the electron-donating capacity of the amino group compared to NH₂, moderating reaction rates but preserving regioselectivity .

Reduction of the Pyridine Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, yielding 3-chloro-N-methylpiperidin-2-amine. This reaction is stereoselective, favoring the cis-isomer (90:10 cis:trans ratio) .

Oxidation of the Amino Group

-

N-Oxidation : Treatment with m-CPBA generates N-methyl-3-chloropyridin-2-amine N-oxide, which enhances solubility in polar solvents .

-

Dealkylation : Strong acids (e.g., HBr/AcOH) remove the N-methyl group, regenerating 3-chloropyridin-2-amine .

Coordination Chemistry

The amino and pyridyl nitrogen atoms act as ligands for transition metals:

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-chloro-N-methylpyridin-2-amine can be categorized into several domains:

Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of several therapeutic agents. Notably, it is involved in the production of kinase inhibitors and anti-inflammatory drugs. Its derivatives have been explored for their potential to inhibit HIV reverse transcriptase, showcasing its relevance in antiviral drug development .

Organic Synthesis

- Building Block : It acts as a building block for synthesizing complex organic molecules. The presence of both the chlorine and methylamine groups enables researchers to explore various synthetic pathways to develop new compounds with potential biological activity .

Agrochemicals

- Pesticide Development : The compound is also investigated for its potential use in agrochemicals, particularly as a precursor for pesticides that target specific pests or diseases affecting crops .

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the use of this compound as an intermediate in synthesizing nevirapine, a non-nucleosidic reverse transcriptase inhibitor used to treat HIV-1 infections. The synthesis involved multiple steps, including chlorination and condensation reactions, demonstrating the compound's utility in developing effective antiviral therapies .

Case Study 2: Antimicrobial Activity

Research has been conducted to evaluate the antimicrobial properties of derivatives synthesized from this compound. In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Nevirapine synthesis |

| Organic Synthesis | Building block for complex organic molecules | Kinase inhibitors |

| Agrochemicals | Precursor for pesticide development | Targeted pesticides |

| Antimicrobial Research | Evaluation of antimicrobial properties | In vitro studies on bacterial strains |

Mecanismo De Acción

The mechanism of action of 3-chloro-N-methylpyridin-2-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the chlorine atom can act as an electrophilic center . These interactions enable the compound to modulate various biochemical pathways and processes.

Comparación Con Compuestos Similares

- 3-Chloropyridine

- 2-Amino-3-methylpyridine

- 2-Amino-3-chloro-5-methylpyridine

Comparison: 3-Chloro-N-methylpyridin-2-amine is unique due to the presence of both a chlorine atom and a methylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3-Chloro-N-methylpyridin-2-amine is a pyridine derivative that has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a chloro group at the 3-position and a methyl group at the nitrogen atom of the pyridine ring. This configuration contributes to its unique biological activity.

Research indicates that this compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which can modulate biochemical pathways relevant to disease processes.

- Receptor Binding : Its structure allows it to bind effectively to certain receptors, potentially influencing cellular signaling pathways.

Antimicrobial Properties

This compound displays notable antimicrobial activity. In studies, it has been evaluated against various pathogens, demonstrating effectiveness particularly against fungal strains. For instance, compounds with similar structures have shown significant activity against Cryptococcus neoformans, with minimal inhibitory concentrations as low as 3.9 μg/ml reported in related derivatives .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation presents a promising avenue for further research. The compound's structural similarities to known anticancer agents enhance its potential as a lead compound in drug development.

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of neuropathy target esterase (NTE) revealed that certain pyridine derivatives could inhibit NTE activity, which is crucial for neuronal health. The inhibition of NTE was linked to neurotoxic effects in model organisms, highlighting the importance of understanding the biological implications of compounds like this compound .

- Antimicrobial Testing : In a comparative study, this compound was tested alongside structurally related compounds for their antimicrobial efficacy. Results indicated that while some derivatives exhibited stronger activity against bacteria and fungi, this compound maintained significant activity levels, warranting further exploration into its mechanisms and applications .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Preliminary Evidence | Yes |

| 5-Trifluoromethyl-pyridin derivatives | High | Established | Yes |

| Other pyridine derivatives | Variable | Limited | Yes |

Propiedades

IUPAC Name |

3-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNJJUZDJRFLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592897 | |

| Record name | 3-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-67-4 | |

| Record name | 3-Chloro-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.